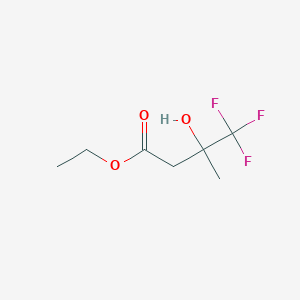

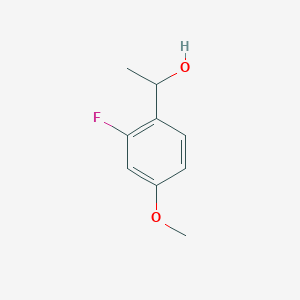

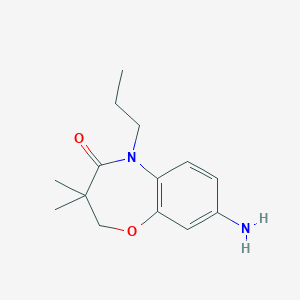

![molecular formula C16H19Cl2NO B1439252 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride CAS No. 1185296-96-1](/img/structure/B1439252.png)

4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride

Übersicht

Beschreibung

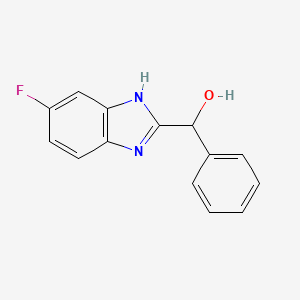

“4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is a chemical compound with the CAS Number: 1185296-96-1 . It has a molecular weight of 312.24 . The IUPAC name for this compound is 4-(4-tert-butylphenoxy)-3-chlorophenylamine hydrochloride .

Molecular Structure Analysis

The InChI code for “4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is 1S/C16H18ClNO.ClH/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17;/h4-10H,18H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The molecular weight of “4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is 312.23 . The molecular formula is C16H18ClNO•HCl .Wissenschaftliche Forschungsanwendungen

Application in Polymer Research

- Summary of the Application: This compound has been used in the synthesis and characterization of polyimides . Polyimides are high-performance polymers that are widely used in many high-tech fields, such as automobile, membrane separation, adhesives, aerospace, and micro-electronics .

- Methods of Application or Experimental Procedures: A novel diamine was synthesized from 2-tert-butylaniline and 4,4’-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection . Then some polyimides (PIs) were obtained by one-pot polycondensation of diamne with several commercial aromatic dianhydrides respectively .

- Results or Outcomes: The resulting polyimides exhibit enhanced solubility in organic solvents at room temperature. Their number-average molecular weights are in the range of (2.1–3.7)×10^4 g/mol with PDI from 2.25 to 2.74 . They can form transparent, tough, and flexible films by solution-casting. The light transparency of them is higher than 90% in the visible light range from 400 nm to 760 nm and the cut-off wavelengths of UV–vis absorption are below 370 nm . They also display outstanding thermal stability with the 5% weight loss temperature from 525 °C to 529 °C in a nitrogen atmosphere .

Application in Non-linear Optical Absorption

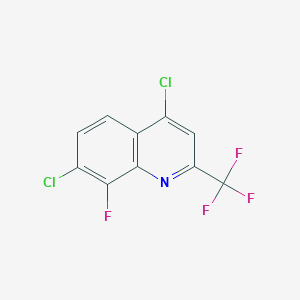

- Summary of the Application: This compound has been used in the synthesis and characterization of metal-free 4â-(4-tert-butyl-phenoxy)phthalocyanine isomers . These isomers have been investigated for their non-linear optical properties .

- Methods of Application or Experimental Procedures: The synthesis, spectral characterization, and non-linear optical properties of these isomers are described and compared to the previously reported alpha derivative . The second-order non-linear optical properties were investigated using the Z-scan technique and compared to the theoretical data obtained from density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations .

- Results or Outcomes: Z-scan results indicated strong non-linear behavior, revealing reverse saturable absorption (RSA) profiles for all four isomers . The experimental â exp values showed the following trend: C 4h(9.31×10 –10mMW–1)>D 2h(7.89×10 –10mMW–1)>C s(7.32× 10–10mMW–1)>C 2v(1.77 × 10 –10mMW–1) .

Application in Proteomics Research

- Summary of the Application: This compound is used as a biochemical for proteomics research .

- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures in proteomics research would depend on the specific goals of the research .

- Results or Outcomes: The outcomes of this research would also depend on the specific goals of the research .

Application in Epoxy Resin Production

- Summary of the Application: This compound, due to its tert-butylphenoxy group, can be used in the production of epoxy resins . Epoxy resins are a type of polymer that are used in a wide variety of applications, including coatings, adhesives, and composite materials .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact formulation of the epoxy resin and the specific goals of the research .

- Results or Outcomes: The outcomes of this research would also depend on the specific goals of the research .

Application in Phenolic Resin Production

- Summary of the Application: This compound can also be used in the production of phenolic resins . Phenolic resins are a type of thermosetting resin that are used in a wide variety of applications, including coatings, adhesives, and molding compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact formulation of the phenolic resin and the specific goals of the research .

- Results or Outcomes: The outcomes of this research would also depend on the specific goals of the research .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenoxy)-3-chloroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO.ClH/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17;/h4-10H,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERIQMZDGJXONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.